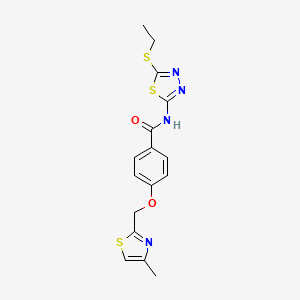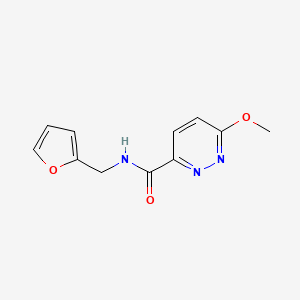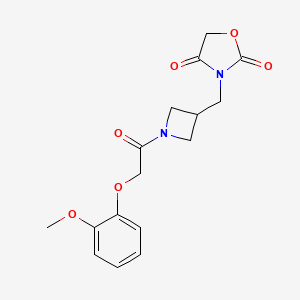![molecular formula C22H19NO7 B2542084 (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 1105203-51-7](/img/structure/B2542084.png)
(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a benzo[d][1,3]dioxol-5-yl group (which is a type of aromatic ring), and a 3-(3,4-dimethoxyphenyl)acrylate group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For example, Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate was obtained from the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction at room temperature for 190 min in dichloromethane with a yield of 95% .Applications De Recherche Scientifique
Polymer Chemistry and Reactive Polymers
This compound belongs to the class of (meth)acrylates, which are widely used in polymer chemistry. Reactive polymers, also known as functional polymers, contain chemically reactive functional groups. In particular, (meth)acrylates serve as essential building blocks for creating cross-linked (insoluble) bead-structured resins. These resins find applications as polymeric reagents or supports in biochemical and chemical processes . The compound’s (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl group can be incorporated into polymer backbones, leading to functionalized materials with tailored properties.
Chemical Sensors and Gas Detection
Functionalized (meth)acrylates have been investigated for their use in chemical sensors. For instance, modifying polymers with specific pendant groups enhances their sensitivity and selectivity. Researchers could explore the potential of this compound as a sensing material for detecting gases, such as hydrogen peroxide (H₂O₂). Its unique structure may contribute to improved sensor performance .
Bio-Based Polymers and Thermo-Responsive Materials
Bio-based acrylates offer sustainable alternatives to petroleum-derived monomers. By copolymerizing this compound with other bio-based monomers, scientists can create novel materials. For example, poly(vanillin methacrylate) and poly(syringaldehyde methacrylate) exhibit different glass transition temperatures (Tg), making them suitable for various applications. Exploring the thermo-responsive behavior of these copolymers could lead to innovative materials .
Propriétés
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-25-17-6-3-14(9-20(17)26-2)4-8-22(24)27-12-16-11-19(30-23-16)15-5-7-18-21(10-15)29-13-28-18/h3-11H,12-13H2,1-2H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHZRDCDVFBFU-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester](/img/structure/B2542002.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2542005.png)
![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2542007.png)
![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)
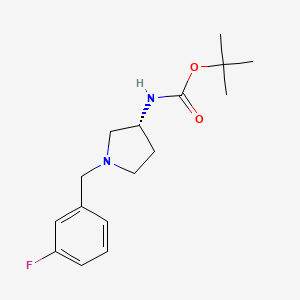
![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)
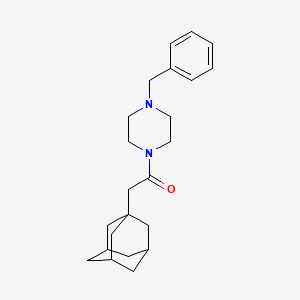
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)
